4-(p-クロロフェノキシ)酪酸メチル

概要

説明

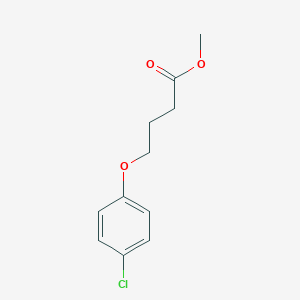

Methyl 4-(p-chlorophenoxy)butyrate is an organic compound with the molecular formula C₁₁H₁₃ClO₃ and a molecular weight of 228.672 g/mol It is characterized by the presence of a chlorophenoxy group attached to a butyrate ester

科学的研究の応用

Methyl 4-(p-chlorophenoxy)butyrate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-(p-chlorophenoxy)butyrate can be synthesized through the esterification of 4-(p-chlorophenoxy)butyric acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of methyl 4-(p-chlorophenoxy)butyrate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, leading to consistent product quality .

化学反応の分析

Types of Reactions

Methyl 4-(p-chlorophenoxy)butyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4-(p-chlorophenoxy)butyric acid.

Reduction: Formation of 4-(p-chlorophenoxy)butanol.

Substitution: Formation of various substituted phenoxybutyrates depending on the nucleophile used.

作用機序

The mechanism of action of methyl 4-(p-chlorophenoxy)butyrate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

類似化合物との比較

Similar Compounds

- Methyl 4-(p-fluorophenoxy)butyrate

- Methyl 4-(p-bromophenoxy)butyrate

- Methyl 4-(p-iodophenoxy)butyrate

Uniqueness

Methyl 4-(p-chlorophenoxy)butyrate is unique due to the presence of the chlorine atom in the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

生物活性

Methyl 4-(p-chlorophenoxy)butyrate (MCPB) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article provides an in-depth examination of the biological activity associated with MCPB, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

MCPB is an ester derivative characterized by the presence of a p-chlorophenoxy group attached to a butyric acid moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties, particularly its interactions with cellular targets.

Mechanisms of Biological Activity

The biological activity of MCPB is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : MCPB has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways. For instance, it has been studied for its effects on phospholipases, which are crucial in lipid metabolism and cell signaling .

- Receptor Binding : The compound may also bind to various receptors, influencing cellular responses. This is particularly relevant in the context of drug development where receptor modulation can lead to therapeutic effects.

- Agonistic Activity : Research indicates that MCPB may act as an agonist for specific nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis .

1. Impact on Lipid Metabolism

MCPB has been investigated for its role in modifying lipid profiles, particularly concerning low-density lipoprotein (LDL) particle sizes. Studies suggest that it may help shift LDL particle size from a denser pattern (pattern B) to a larger size (pattern A), potentially reducing cardiovascular risks associated with small dense LDL particles .

2. Toxicological Studies

Toxicological assessments have indicated that MCPB exhibits certain adverse effects at high doses, including reproductive toxicity and effects on liver and kidney weights. The reference dose for oral exposure has been established at 0.01 mg/kg-day based on observed effects in animal models .

3. Agricultural Applications

MCPB is utilized as a herbicide, demonstrating efficacy against various weed species. Its mechanism involves disrupting plant growth regulators, thereby inhibiting the growth of target weeds while being less harmful to crops .

Case Studies and Research Findings

Several studies have highlighted the diverse applications and biological activities of MCPB:

- Study on Enzyme Inhibition : A study published in PMC reported that MCPB inhibited lysosomal phospholipase A2 activity, which could have implications for drug-induced phospholipidosis . The inhibition was assessed using IC50 values, indicating the concentration required to inhibit enzyme activity by 50%.

- Lipid Profile Modification : In clinical studies focusing on LDL particle sizes, administration of MCPB resulted in significant changes in lipid profiles among participants with dyslipidemia. The results suggested a potential role for MCPB in managing cholesterol levels and reducing cardiovascular risk factors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of MCPB, it is useful to compare it with similar compounds:

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| Methyl 4-(p-nitrophenoxy)butyrate | C₁₁H₁₃N₃O₃ | Stronger enzyme inhibition |

| Methyl 4-(p-aminophenoxy)butyrate | C₁₁H₁₃NO₂ | Antioxidant properties |

| Methyl 4-(p-methoxyphenoxy)butyrate | C₁₁H₁₃O₄ | Potential anti-inflammatory effects |

特性

IUPAC Name |

methyl 4-(4-chlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQYQRFVXNXTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCOC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338266 | |

| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209052-80-2 | |

| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。